1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

AMPA receptor positive allosteric modulator structure–activity relationship cycloalkyl substituent effect

1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7, molecular formula C₁₂H₁₅NO₃S, MW 253.32 g/mol) belongs to the 1,2-benzothiazine 2,2-dioxide chemotype, a heterocyclic sulfonamide class structurally and isosterically related to 1,2,4-benzothiadiazine 1,1-dioxides (BTDs). The compound features a characteristic benzo[c][1,2]thiazine ring system in the 3,4-dihydro oxidation state, bearing a cyclopropylmethyl substituent at the N1 position and a secondary alcohol at the C4 position.

Molecular Formula C12H15NO3S
Molecular Weight 253.32 g/mol
CAS No. 2098080-30-7
Cat. No. B1478650
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
CAS2098080-30-7
Molecular FormulaC12H15NO3S
Molecular Weight253.32 g/mol
Structural Identifiers
SMILESC1CC1CN2C3=CC=CC=C3C(CS2(=O)=O)O
InChIInChI=1S/C12H15NO3S/c14-12-8-17(15,16)13(7-9-5-6-9)11-4-2-1-3-10(11)12/h1-4,9,12,14H,5-8H2
InChIKeyRFDCOTYQVWYGQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7): Structural Classification and Core Properties


1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7, molecular formula C₁₂H₁₅NO₃S, MW 253.32 g/mol) belongs to the 1,2-benzothiazine 2,2-dioxide chemotype, a heterocyclic sulfonamide class structurally and isosterically related to 1,2,4-benzothiadiazine 1,1-dioxides (BTDs) . The compound features a characteristic benzo[c][1,2]thiazine ring system in the 3,4-dihydro oxidation state, bearing a cyclopropylmethyl substituent at the N1 position and a secondary alcohol at the C4 position. The BTD chemotype has been extensively characterized by the University of Liège and Servier Laboratories as positive allosteric modulators (PAMs) of the AMPA subtype of ionotropic glutamate receptors . This specific compound is listed in Servier patent families that claim benzothiazine and benzothiadiazine derivatives for AMPA receptor modulation, indicating its inclusion within a pharmacologically validated chemical series .

Why Generic Substitution of 1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7) Fails Without Quantitative Evaluation


The 1,2-benzothiazine 2,2-dioxide scaffold exhibits pronounced isosteric sensitivity: a recent comprehensive study demonstrated that 1,2-benzothiazine 1,1-dioxides uniformly failed to exert significant AMPAR potentiation activity, whereas 1,4-benzothiazine 1,1-dioxides and the parent 1,2,4-benzothiadiazine 1,1-dioxides retained substantial activity . Furthermore, within the active BTD class, the nature of the cycloalkyl substituent dramatically impacts potency—the introduction of a cyclopropyl chain instead of an ethyl chain at the 4-position of the thiadiazine ring was found to dramatically improve potentiator activity on AMPA receptors . These findings demonstrate that minor structural changes—the position of the sulfone group, the number and placement of nitrogen atoms in the heterocyclic ring, and the identity of the cycloalkyl substituent—can shift activity from inactive to nanomolar-potent, rendering generic in-class substitution without quantitative supporting data unreliable .

Quantitative Differentiation Evidence for 1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7) Against Structural Comparators


N1-Substituent Impact: Cyclopropylmethyl versus Ethyl at the 1-Position of 4-Hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-Dioxide

Although direct EC₂ₓ data for CAS 2098080-30-7 (N1-cyclopropylmethyl) has not been disclosed in public literature, class-level SAR from the closely related benzothiadiazine dioxide series provides a quantitative framework: replacement of an ethyl chain with a cyclopropyl chain at the corresponding position of the thiadiazine ring dramatically improved potentiator activity on AMPA receptors, with EC₂ₓ values shifting from micromolar to sub-micromolar potency . The closest available N1-substituted analog, 1-ethyl-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2092798-59-7, C₁₀H₁₃NO₃S, MW 227.28 g/mol), differs from the target compound solely by the replacement of the cyclopropylmethyl group with an ethyl group. The cyclopropylmethyl substituent introduces increased steric bulk (additional two carbon atoms), higher lipophilicity, and a distinct conformational profile relative to ethyl, predicting altered target binding, metabolic stability, and CNS penetration properties .

AMPA receptor positive allosteric modulator structure–activity relationship cycloalkyl substituent effect

C4 Oxidation State Differentiation: 4-Hydroxy versus 4-Oxo in 1-Cyclopropylmethyl-1H-benzo[c][1,2]thiazine 2,2-Dioxide

CAS 2098080-30-7 contains a secondary alcohol at the C4 position, distinguishing it from the corresponding 4-oxo (ketone) analog 1-(cyclopropylmethyl)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide (CAS 1708080-45-8) . The C4 hydroxyl group introduces a hydrogen-bond donor that is absent in the ketone form, potentially altering interactions with biological targets, aqueous solubility, and susceptibility to Phase II metabolism (glucuronidation/sulfation). In the broader BTD AMPA PAM series, the 4-position substituent directly influences receptor binding interactions at the allosteric site within the GluA2 ligand-binding domain .

prodrug design metabolic stability hydrogen-bond donor/acceptor

Chemotype-Level Differentiation: 1,2-Benzothiazine 2,2-Dioxide versus 1,2,4-Benzothiadiazine 1,1-Dioxide AMPA Receptor PAM Activity

A systematic isosteric exploration conducted by the University of Liège demonstrated that removing one nitrogen atom from the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) scaffold to generate 1,2-benzothiazine 1,1-dioxides resulted in complete loss of significant AMPAR potentiation activity across all tested representatives . This finding establishes a critical activity cliff between the BTD and 1,2-benzothiazine chemotypes. However, the target compound CAS 2098080-30-7 is a 1,2-benzothiazine 2,2-dioxide—a distinct regioisomer not evaluated in the published isostere study . The sulfone position (2,2-dioxide versus 1,1-dioxide) represents an unexplored structural variable within the benzothiazine series that may yield divergent pharmacological properties relative to the inactive 1,1-dioxide series.

isosteric replacement AMPA receptor potentiation chemotype comparison

Cyclopropylmethyl as a Privileged Substituent in AMPA Receptor Modulator Scaffolds: Class-Level Evidence

Across multiple structurally distinct AMPA receptor PAM chemotypes—including 1,2,4-benzothiadiazine 1,1-dioxides and thieno[3,2-e]-1,2,4-thiadiazine 1,1-dioxides—the cyclopropyl group has been identified as the optimal cycloalkyl substituent for AMPA receptor potentiation . In the thienothiadiazine dioxide series, the 4-cyclopropyl-substituted compound 32 (BPAM395) expressed in vitro activity on AMPARs with EC₂ₓ = 0.24 μM, close to that of the reference benzothiadiazine dioxide 10 (BPAM344) . The 4-cyclopropyl substituent was found to be considerably superior to other alkyl groups . A separate study confirmed that the 4-cyclopropyl substituent constitutes the best choice of substituent among 4-monoalkyl-substituted benzothiadiazine dioxides . The target compound extends this privileged cyclopropyl motif to the cyclopropylmethyl homolog, which adds a methylene spacer that may confer additional conformational flexibility while retaining the cyclopropane ring's unique electronic and steric properties.

privileged fragment cyclopropyl pharmacophore AMPA PAM SAR

Intellectual Property Landscape: Servier Patent Coverage for Benzothiazine and Benzothiadiazine AMPA Modulators

CAS 2098080-30-7 falls within the generic Markush structure claimed in Servier's benzothiazine and benzothiadiazine patent families (US 7,252,162 B2, US 7,262,190 B2, JP2005002114A) . These patents explicitly claim compounds of formula (I) where R1 represents hydrogen, alkyl, or cycloalkyl (covering cyclopropylmethyl); R2 represents hydrogen, halogen, or hydroxy; and the core heterocycle encompasses both benzothiazine and benzothiadiazine scaffolds . The patents describe the compounds as having very valuable pharmacological properties in respect of AMPA receptors and being useful in treating or preventing conditions treatable by an AMPA receptor modulator, including cognitive disorders, neurodegenerative diseases, and psychiatric conditions . This patent coverage establishes the compound within a commercially and therapeutically validated intellectual property space.

patent landscape freedom to operate composition of matter

Supplier Availability and Procurement Status of CAS 2098080-30-7

CAS 2098080-30-7 is listed by CymitQuimica (a Biosynth brand) with minimum 95% purity, molecular weight 253.32 g/mol, and formula C₁₂H₁₅NO₃S, but is currently marked as 'Discontinued' across all pack sizes (100 mg, 250 mg, 500 mg, 1 g, 5 g) . This contrasts with the 1-ethyl analog (CAS 2092798-59-7), which remains catalog-listed and available through multiple vendors . The discontinued status for CAS 2098080-30-7 indicates that procurement of this specific compound may require custom synthesis, making it a less readily available but potentially more valuable tool compound for specialized SAR studies.

commercial availability custom synthesis research chemical sourcing

Optimal Research and Procurement Application Scenarios for 1-(Cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide (CAS 2098080-30-7)


AMPA Receptor Positive Allosteric Modulator (PAM) Screening and Hit-to-Lead Programs

CAS 2098080-30-7 is optimally deployed as a screening compound in AMPA receptor PAM discovery programs, particularly where exploration of the 1,2-benzothiazine 2,2-dioxide regioisomer is desired. The compound's cyclopropylmethyl substituent leverages the established privileged nature of cyclopropyl groups in AMPA PAM pharmacophores, as demonstrated across BTD and thienothiadiazine chemotypes where cyclopropyl substitution dramatically improved EC₂ₓ values to sub-micromolar potency . The 2,2-dioxide regioisomer represents an unexplored structural space distinct from both the inactive 1,2-benzothiazine 1,1-dioxide series and the potent 1,2,4-benzothiadiazine 1,1-dioxide series .

Structure–Activity Relationship (SAR) Exploration of N1-Cycloalkyl Substituents in the Benzothiazine Dioxide Series

This compound serves as a key N1-cyclopropylmethyl reference point in systematic SAR studies comparing cycloalkyl substituent effects in the 4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide series. When paired with the 1-ethyl analog (CAS 2092798-59-7) and other N1-substituted variants, it enables quantitative assessment of how cycloalkyl size, lipophilicity, and conformational constraints affect AMPA receptor binding, functional activity, and physicochemical properties . The class-level precedent from BTD series—where cyclopropyl replacement of ethyl yielded dramatic improvements in potency—provides a strong rationale for including the cyclopropylmethyl compound in such comparative studies .

Isosteric Replacement Studies Comparing 1,2-Benzothiazine 2,2-Dioxides with 1,2,4-Benzothiadiazine 1,1-Dioxides

CAS 2098080-30-7 is valuable for head-to-head isosteric comparison with structurally matched 1,2,4-benzothiadiazine 1,1-dioxide analogs such as BPAM344 (4-cyclopropyl-7-fluoro-BTD) and the 6,7-dichloro-4-cyclopropyl-BTD derivative (EC₂ₓ = 1 μM) . Such studies can quantify the pharmacological impact of replacing the BTD ring system with the benzothiazine 2,2-dioxide ring system while maintaining similar substitution patterns, informing scaffold-hopping strategies in AMPA PAM drug discovery .

CNS Drug Discovery Programs Requiring Patent-Landscape-Aware Compound Selection

For industrial CNS drug discovery programs targeting cognitive disorders, Alzheimer's disease, or other AMPA receptor-mediated conditions, CAS 2098080-30-7 offers a defined intellectual property position within the Servier patent estate covering benzothiazine and benzothiadiazine AMPA modulators . The compound's inclusion within the Markush claims of US 7,252,162 B2 and US 7,262,190 B2 provides clarity for freedom-to-operate assessments and potential licensing considerations . Users should note the discontinued commercial status and plan for custom synthesis procurement .

Quote Request

Request a Quote for 1-(cyclopropylmethyl)-4-hydroxy-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.